methyl[(2R)-oxolan-2-ylmethyl]amine
CAS No.: 1283095-81-7
Cat. No.: VC2791503
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283095-81-7 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | N-methyl-1-[(2R)-oxolan-2-yl]methanamine |
| Standard InChI | InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
| Standard InChI Key | VJUDVVHGQMPPEI-ZCFIWIBFSA-N |
| Isomeric SMILES | CNC[C@H]1CCCO1 |
| SMILES | CNCC1CCCO1 |
| Canonical SMILES | CNCC1CCCO1 |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
Methyl[(2R)-oxolan-2-ylmethyl]amine is an organic compound characterized by its secondary amine functionality and chiral oxolane ring. The compound features the 2R stereochemistry at the oxolane ring, which is a critical aspect of its molecular identity. This stereochemical configuration plays an important role in determining the compound's spatial arrangement and potentially its biological interactions.
Chemical Identifiers and Properties
The compound has several identifiers and properties that help distinguish it in chemical databases and literature. The table below summarizes the key chemical identifiers and physical properties of methyl[(2R)-oxolan-2-ylmethyl]amine:
| Property | Value |
|---|---|
| Chemical Name | methyl[(2R)-oxolan-2-ylmethyl]amine |
| Synonyms | N-methyl-1-[(2R)-oxolan-2-yl]methanamine, methyl({[(2R)-oxolan-2-yl]methyl})amine |
| CAS Number | 1283095-81-7 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| European Community (EC) Number | 967-806-0 |
The compound was first registered in chemical databases around 2009, with the most recent updates to its information occurring in early 2025 .
Structural Features
Methyl[(2R)-oxolan-2-ylmethyl]amine contains several key structural components:
-
An oxolane (tetrahydrofuran) ring with a specific R-configuration at the 2-position
-
A methyl group attached to the nitrogen atom
-
A methylene (CH₂) linker connecting the amine group to the oxolane ring
This structural arrangement gives the molecule specific chemical and physical properties. The oxolane ring provides a cyclic ether component, while the secondary amine offers potential for hydrogen bonding and nucleophilic behavior. The chiral center at the 2-position of the oxolane ring introduces stereochemical considerations that may influence the compound's interactions with other molecules, particularly in biological systems.
Nomenclature and Systematic Naming
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methyl-1-[(2R)-oxolan-2-yl]methanamine . This systematic name provides precise information about the compound's structure, including:
-
The presence of a methyl group attached to the nitrogen atom (N-methyl)
-
The presence of a methanamine (CH₂NH₂) group
-
The attachment to a (2R)-oxolan-2-yl group, indicating the oxolane ring with R stereochemistry at the 2-position
Alternative Naming Conventions
Several alternative names exist for the compound, depending on the naming conventions used:
-
methyl[(2R)-oxolan-2-ylmethyl]amine - A commonly used name that describes the methyl group attached to the nitrogen, followed by the oxolane-containing substituent
-
methyl({[(2R)-oxolan-2-yl]methyl})amine - A variant that explicitly uses brackets to indicate the structural hierarchy
-
N-methyl-1-[(2R)-oxolan-2-yl]methanamine - A name that emphasizes the N-methyl group and the methanamine component
These alternative names all refer to the same chemical entity but use different approaches to describe its structure.
Chemical Reactivity and Properties
Functional Group Reactivity
The chemical reactivity of methyl[(2R)-oxolan-2-ylmethyl]amine is primarily determined by its secondary amine functionality and the oxolane ring:
-
The secondary amine group (with one methyl substituent) can participate in various reactions typical of amines:
-
Nucleophilic substitution reactions
-
Acylation reactions with acid chlorides and anhydrides
-
Alkylation reactions with alkyl halides
-
Condensation reactions with carbonyls
-
-
The oxolane ring, being an ether, is relatively stable under many conditions but can undergo:
-
Ring-opening reactions under strong acidic conditions
-
Oxidation at the α-position to the oxygen
-
Structural Relationships to Similar Compounds
Relationship to Other Oxolane Derivatives
Methyl[(2R)-oxolan-2-ylmethyl]amine shares structural features with other oxolane-containing compounds. The oxolane (tetrahydrofuran) ring is a common structural motif in many natural and synthetic compounds. Some related structures include:
-
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol - A compound synthesized from 2-deoxy-D-ribose that contains the same oxolane ring with R stereochemistry at the 2-position
-
4-methyl-N-{[(2R)-oxolan-2-yl]methyl}-1,3-thiazol-2-amine - A compound that shares the [(2R)-oxolan-2-yl]methyl amine structural component but has a 4-methyl-1,3-thiazol-2-yl group attached to the nitrogen instead of a methyl group
Comparison to Muscarine-Like Compounds
The oxolane ring structure also appears in muscarine-type derivatives, which contain a quaternary nitrogen atom and are known for their specific biological activities. Recent research has focused on the synthesis of new muscarine-type derivatives containing both a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring . While methyl[(2R)-oxolan-2-ylmethyl]amine differs structurally from these compounds (being a secondary rather than quaternary amine), the shared oxolane component suggests potential structural relationships that might inform future research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume